Cobalt(III) acetylacetonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

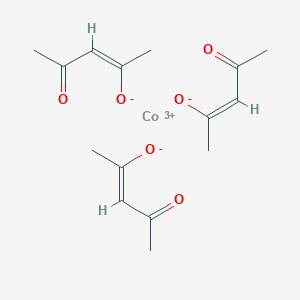

cobalt(3+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCQEPWEBDOALW-LNTINUHCSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Co+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21CoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline] | |

| Record name | Cobalt(III) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21679-46-9 | |

| Record name | Cobalt(III) acetylacetonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q3A69X2F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cobalt(III) Acetylacetonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cobalt(III) acetylacetonate (B107027), a coordination complex with significant applications in catalysis, materials science, and organic synthesis. This document details its synthesis, key properties, and experimental protocols, presenting quantitative data in a structured format for ease of reference.

Properties of Cobalt(III) Acetylacetonate

This compound, with the chemical formula Co(C₅H₇O₂)₃, is a stable, dark green crystalline solid.[1] It is notable for its solubility in organic solvents and insolubility in water, making it a versatile precursor and catalyst in various non-aqueous systems.[1] The complex is diamagnetic, a property stemming from its low-spin octahedral d⁶ electron configuration.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | Co(C₅H₇O₂)₃ | [3] |

| Molecular Weight | 356.26 g/mol | [3][4] |

| Appearance | Dark green crystals or crystalline powder | [3] |

| Melting Point | 210-216 °C | [3][5] |

| Solubility | Soluble in most organic solvents (e.g., methanol, halogenated solvents, chloroform, toluene, acetone); Insoluble in water.[1][5][6] | |

| Stability | Stable under normal conditions, but may decompose on exposure to heat, light, or moist air. Incompatible with strong oxidizing agents.[5][6] | |

| CAS Number | 21679-46-9 | [3][5] |

Structural Information

The structure of this compound features a central cobalt atom in the +3 oxidation state coordinated to three bidentate acetylacetonate (acac) ligands.[6] Each acac ligand binds to the cobalt ion through its two oxygen atoms, resulting in an octahedral coordination geometry.[1] This arrangement leads to a chiral complex with D₃ symmetry.[1]

Synthesis of this compound

The most common and well-documented synthesis of this compound involves the oxidation of a cobalt(II) salt in the presence of acetylacetone. A typical procedure utilizes cobalt(II) carbonate and hydrogen peroxide as the oxidizing agent.[1][7]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies found in the cited literature.[2][7][8][9]

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Acetylacetone (CH₃COCH₂COCH₃)

-

10% Hydrogen peroxide (H₂O₂) solution

-

Toluene

-

Heptane or Petroleum Ether

Procedure:

-

Reaction Setup: In a conical flask, combine 2.5 g of cobalt(II) carbonate with 20 mL of acetylacetone.[2]

-

Heating and Oxidation: Heat the mixture to approximately 90°C with constant stirring. Slowly add 30 mL of 10% hydrogen peroxide solution dropwise over a period of about 30 minutes. The color of the mixture should turn dark green.[2][10]

-

Reaction Completion: After the addition of hydrogen peroxide is complete, continue heating and stirring for an additional 15-30 minutes to ensure the reaction goes to completion.[2][9]

-

Isolation of Crude Product: Cool the reaction mixture in an ice bath to precipitate the crude this compound.[2][8] Filter the dark green precipitate using a Buchner funnel and wash it with cold ethanol (B145695) or petroleum ether.[7][8]

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of boiling toluene. If necessary, filter the hot solution to remove any insoluble impurities. Add heptane to the filtrate and cool the mixture in an ice bath to induce crystallization of the purified product.[8]

-

Drying: Filter the purified crystals and air dry them, or dry them in an oven at 110 °C.[2][7][9]

Applications

This compound is a versatile compound with a range of applications in both academic research and industrial processes.

Catalysis

It serves as a catalyst in various organic reactions, including polymerization and oxidation reactions.[3][6] Its solubility in organic media makes it an excellent precursor for homogeneous catalysis.[1]

Materials Science

This complex is utilized as a precursor for the synthesis of cobalt-based materials, such as cobalt oxide nanoparticles and thin films, which have applications in electronics, nanotechnology, and energy storage.[3][6] It is also used in the production of magnetic materials.[3]

Organic Synthesis

In organic synthesis, this compound can be used as a reagent, for example, in the preparation of β-keto esters.[6]

Safety Information

This compound may cause skin sensitization and, if inhaled, may lead to allergy or asthma symptoms.[4][11] It is recommended to handle the compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]

- 2. magritek.com [magritek.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tris(Acetylacetonato)cobalt | C15H21CoO6 | CID 56840974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cobaltic acetylacetonate | 21679-46-9 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

- 11. コバルト(III)アセチルアセトナート 98% | Sigma-Aldrich [sigmaaldrich.com]

Physical and chemical properties of Co(acac)3

An In-depth Technical Guide to the Physical and Chemical Properties of Tris(acetylacetonato)cobalt(III)

Introduction

Tris(acetylacetonato)cobalt(III), systematically named Tris[(Z)-4-oxopent-2-en-2-olato-κ2O,O′]cobalt(III) and commonly abbreviated as Co(acac)3, is a coordination complex of significant interest in research and industry.[1] This organometallic compound is characterized by a central cobalt atom in the +3 oxidation state coordinated by three acetylacetonate (B107027) (acac) ligands.[2][3] Its stability, solubility in organic solvents, and unique electronic properties make it a versatile precursor and catalyst in various fields, including organic synthesis, materials science, and nanotechnology.[1][3][4] For drug development professionals, cobalt complexes are increasingly studied for their potential as anticancer agents and for their interactions with biological macromolecules like DNA and proteins.[5]

This guide provides a comprehensive overview of the core physical and chemical properties of Co(acac)3, detailed experimental protocols for its characterization, and a summary of its applications relevant to scientific and pharmaceutical research.

Physical Properties

Co(acac)3 is a dark green, crystalline solid that is stable under normal conditions but may decompose upon exposure to heat, light, or moisture.[1][3][6][7] It is a diamagnetic compound, a property that arises from its low-spin d6 electron configuration in an octahedral field.[1][8][9]

Quantitative Physical Data

A summary of the key physical properties of Co(acac)3 is presented below.

| Property | Value | References |

| Molecular Formula | C15H21CoO6 | [1][2][10] |

| Molecular Weight | 356.26 g/mol | [1][2][4][10] |

| Appearance | Dark green to black crystalline powder | [2][4][6] |

| Melting Point | 209 - 216 °C (decomposes) | [2][4][6][11] |

| Density | 1.43 g/cm³ | [7][12] |

| Bulk Density | 830 kg/m ³ | [7][11] |

| Enthalpy of Fusion (ΔfusH) | 93.9 kJ/mol | [13] |

Solubility Profile

Co(acac)3 is notable for its solubility in a range of organic solvents and its insolubility in water.[1][2][7] This property is crucial for its use in non-aqueous catalytic systems and for solution-based characterization techniques.[14]

| Solvent | Solubility | References |

| Water | Insoluble | [1][2][7][12] |

| Benzene | Soluble | [2] |

| Toluene (B28343) | Soluble | [2] |

| Methanol | Soluble | [7][12] |

| Halogenated Solvents | Soluble | [7][12] |

| Acetone | Slightly Soluble | [7][12] |

| Heptane | Insoluble | [2] |

| Ethanol | Insoluble | [2] |

Chemical Properties and Structure

The chemical behavior of Co(acac)3 is dictated by its stable Co(III) center and the aromatic-like character of the chelate rings formed by the acetylacetonate ligands.

Molecular Structure and Bonding

The structure of Co(acac)3 has been confirmed by X-ray crystallography to be octahedral.[1] The three bidentate acetylacetonate ligands bind to the central cobalt ion through their two oxygen atoms, forming a stable six-membered chelate ring.[9] This arrangement results in a chiral complex with D3 symmetry, which can be resolved into its individual enantiomers.[1]

Caption: Simplified 2D representation of the octahedral coordination of Co(III) by three bidentate acac ligands.

Reactivity and Stability

Co(acac)3 is a kinetically inert complex, characteristic of low-spin d6 metal centers.[15] However, the chelate rings possess aromatic character and are susceptible to electrophilic substitution.[1][9] For example, the central methine proton on the acac ring can be replaced by electrophiles like the nitronium ion (NO2+).[1][9]

Thermogravimetric analysis (TGA) shows that Co(acac)3 undergoes thermal decomposition.[16] In an inert atmosphere, a major weight loss of 35% occurs with a maximum rate at 215 °C, followed by another 22% weight loss peaking at 235 °C.[16] In the absence of oxygen between 100-130 °C, Co(acac)3 can be reduced to Co(acac)2.[17]

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of Co(acac)3.

| Technique | Observation | Wavelength/Wavenumber | Reference |

| UV-Vis | d-d transitions, Ligand-to-Metal Charge Transfer (LMCT) | ~590 nm, ~400 nm | [18][19] |

| FT-IR | C=O and C=C stretching vibrations of the acac ligand | ~1591 cm⁻¹, ~1520 cm⁻¹ | |

| ¹H-NMR | Sharp resonances due to diamagnetic nature | - | [8] |

The UV-Vis spectrum exhibits a broad band around 2.1 eV (~590 nm) corresponding to d-orbital transitions and a steep rise beginning at 2.4 eV (~516 nm) associated with the Ligand-to-Metal Charge Transfer (LMCT) manifold.[18]

Experimental Protocols

Synthesis of Co(acac)3

A common method for preparing Co(acac)3 involves the oxidation of a cobalt(II) salt in the presence of acetylacetone (B45752).[1][9]

-

Reactants : Cobalt(II) carbonate (CoCO3), acetylacetone (Hacac), and 10% hydrogen peroxide (H2O2).[8]

-

Procedure : a. Suspend cobalt(II) carbonate in acetylacetone. b. Heat the mixture to approximately 90-100 °C with stirring.[8] c. Add 10% hydrogen peroxide dropwise to the heated suspension over a period of about 30 minutes.[1][8] The H2O2 acts as an oxidant, converting Co(II) to Co(III). d. The reaction is: 2 CoCO₃ + 6 Hacac + H₂O₂ → 2 Co(acac)₃ + 2 CO₂ + 4 H₂O.[1] e. After the addition is complete, cool the mixture in an ice bath to precipitate the product.

-

Purification : a. Collect the dark green crude product by suction filtration.[8] b. Purify the product by recrystallization from a suitable hot organic solvent, such as toluene or petroleum ether, to obtain green crystals.[3][8]

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Apparatus : A calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp) and capillary tubes.[20][21]

-

Procedure : a. Finely grind a small sample of dry, crystalline Co(acac)3. b. Pack a small amount (1-2 mm height) of the sample into a capillary tube by tapping the sealed end on a hard surface.[20][22] c. Place the capillary tube in the heating block of the apparatus. d. For an unknown or to verify, perform a rapid initial run with a heating ramp of 10-20 °C/minute to find an approximate range.[20] e. For an accurate measurement, perform a second run with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then slow the heating rate to 1-2 °C/minute.[20][21] f. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). This is the melting range. For pure Co(acac)3, this range should be narrow.

Qualitative Solubility Testing

This protocol establishes the solubility profile of the compound.

-

Apparatus : Test tubes, vortex mixer, a selection of solvents (e.g., water, toluene, methanol, heptane).

-

Procedure : a. Add approximately 10-20 mg of Co(acac)3 to a test tube. b. Add 1-2 mL of the chosen solvent to the test tube. c. Vigorously agitate the mixture using a vortex mixer for 1-2 minutes. d. Allow the mixture to stand and observe. e. Record observations :

- Soluble : The solid completely dissolves, forming a clear, colored solution.

- Slightly Soluble : A small portion of the solid dissolves, but most remains undissolved.

- Insoluble : The solid does not appear to dissolve at all.[23]

Workflow for Synthesis and Characterization

The logical flow from synthesis to final characterization is a critical process in evaluating a coordination complex like Co(acac)3.

Caption: Experimental workflow for the synthesis, purification, and multi-faceted characterization of Co(acac)3.

Applications in Research and Development

Co(acac)3 is a valuable compound for researchers due to its catalytic activity and its utility as a precursor for materials.

-

Catalysis : It serves as a catalyst or pre-catalyst for various organic reactions, including oxidations, polymerizations, and C-C bond formation.[3][4][18]

-

Materials Science : It is used as a precursor for synthesizing cobalt oxide (Co3O4) nanoparticles and thin films via methods like chemical vapor deposition (CVD).[3][14][24] These materials have applications in energy storage and electronics.[3]

-

Drug Development : Co(acac)3 and related cobalt complexes are investigated for their biological activity. They have been shown to bind to proteins and DNA, and some exhibit potential as anticancer or anti-inflammatory agents.[2][5]

Conclusion

Tris(acetylacetonato)cobalt(III) is a well-characterized, stable coordination complex with a rich profile of physical and chemical properties. Its octahedral geometry, diamagnetism, and solubility in organic solvents make it an ideal subject for studies in coordination chemistry and a practical component in catalysis and materials synthesis. For scientists in drug discovery, its demonstrated interactions with biological molecules open avenues for the development of novel metal-based therapeutics. The standardized protocols for its synthesis and characterization outlined in this guide provide a solid foundation for its application in advanced research settings.

References

- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Cobalt(III) complexes as potential anticancer agents: Physicochemical, structural, cytotoxic activity and DNA/protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. far-chemical.com [far-chemical.com]

- 7. Cobaltic acetylacetonate | 21679-46-9 [chemicalbook.com]

- 8. magritek.com [magritek.com]

- 9. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 10. tris(Acetylacetonato)cobalt | C15H21CoO6 | CID 56840974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. echemi.com [echemi.com]

- 13. Cobalt tris(acetylacetonate) [webbook.nist.gov]

- 14. americanelements.com [americanelements.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Thermal decomposition and autoxidation of cobalt acetylacetonates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. A Fast Transient Absorption Study of Co(AcAc)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 21. chem.ucalgary.ca [chem.ucalgary.ca]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]

- 24. Controlled synthesis of Co3O4 spinel with Co(acac)3 as precursor - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Tris(acetylacetonato)cobalt(III) from Cobalt(II) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of tris(acetylacetonato)cobalt(III), a coordination complex with significant applications in catalysis and materials science. The following sections detail the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.

Introduction

Tris(acetylacetonato)cobalt(III), denoted as Co(acac)₃, is a coordination complex consisting of a central cobalt(III) ion coordinated to three acetylacetonate (B107027) (acac) ligands.[1] It presents as a green, diamagnetic solid soluble in organic solvents.[1] The synthesis from cobalt(II) carbonate involves the formation of a cobalt(II)-acetylacetonate complex followed by oxidation of the cobalt center from the +2 to the +3 oxidation state.[2][3] This process is typically achieved using hydrogen peroxide as the oxidizing agent.[1][4] The resulting Co(acac)₃ is a stable complex with an octahedral geometry.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of tris(acetylacetonato)cobalt(III).

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₁CoO₆ | [5][6] |

| Molecular Weight | 356.26 g/mol | [5][6] |

| Melting Point | 210-213 °C | |

| Typical Yield | ~58% | [7] |

| Appearance | Dark green powder or crystals | [1][3] |

Experimental Protocol

This protocol details the synthesis of tris(acetylacetonato)cobalt(III) from cobalt(II) carbonate.

3.1. Materials and Reagents

-

Cobalt(II) carbonate (CoCO₃)

-

Acetylacetone (B45752) (CH₃COCH₂COCH₃, also known as 2,4-pentanedione)

-

10% Hydrogen peroxide (H₂O₂) solution

-

Toluene

-

Heptane (B126788) or Ethanol (B145695) for washing

-

Distilled water

3.2. Procedure

-

Reaction Setup: In a fume hood, combine 2.5 g of cobalt(II) carbonate with 20 mL of acetylacetone in a 100 mL beaker.[8][9]

-

Initial Reaction and Heating: Place the beaker in a water bath heated to approximately 90°C and stir the mixture.[9][10] The initial reaction will produce carbon dioxide, evidenced by effervescence.[11]

-

Oxidation: While maintaining the temperature and stirring, slowly add 30 mL of 10% hydrogen peroxide solution dropwise to the reaction mixture over a period of about 30 minutes.[9] The color of the solution will change to a dark green, indicating the formation of the Co(acac)₃ complex.[3][10]

-

Completion and Cooling: After the complete addition of hydrogen peroxide, continue heating and stirring for an additional 15 minutes.[9][10] Subsequently, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.[9][10]

-

Isolation of Crude Product: Collect the dark green precipitate by vacuum filtration using a Büchner funnel.[8][9] Wash the collected solid with cold ethanol or water.[10][11] Dry the crude product in an oven at 100-110 °C.[9][12]

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of boiling toluene.[8][11] If any solid impurities remain, filter the hot solution. To the hot filtrate, add heptane and cool the mixture in an ice bath to induce crystallization.[11] Alternatively, recrystallization can be performed from hot petroleum ether or ethanol.[9][10]

-

Final Product Collection: Collect the purified green crystals by vacuum filtration, wash with a small amount of cold heptane or ethanol, and dry them.[8][11]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of tris(acetylacetonato)cobalt(III).

Reaction Mechanism and Theory

The synthesis proceeds in two main stages. First, the cobalt(II) carbonate reacts with acetylacetone in a deprotonation reaction to form a cobalt(II) acetylacetonate complex.[4] The balanced equation for this initial step is:

CoCO₃ + 2 CH₃COCH₂COCH₃ → Co(CH₃COCHCOCH₃)₂ + H₂O + CO₂

In the second stage, hydrogen peroxide oxidizes the cobalt(II) to cobalt(III) in the presence of additional acetylacetone, leading to the formation of the stable tris(acetylacetonato)cobalt(III) complex.[1][4] The overall reaction is:

2 CoCO₃ + 6 CH₃COCH₂COCH₃ + H₂O₂ → 2 Co(C₅H₇O₂)₃ + 2 CO₂ + 4 H₂O[1]

The stability of the Co(III) state is enhanced by the chelation of the three bidentate acetylacetonate ligands, which form a six-membered ring with the cobalt ion.[4]

References

- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. tris(Acetylacetonato)cobalt | C15H21CoO6 | CID 56840974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. magritek.com [magritek.com]

- 10. m.youtube.com [m.youtube.com]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

Molecular formula and weight of Cobalt(III) 2,4-pentanedionate

This technical guide provides a comprehensive overview of Cobalt(III) 2,4-pentanedionate, also known as Cobalt(III) acetylacetonate (B107027) or Co(acac)₃. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

Cobalt(III) 2,4-pentanedionate is a coordination complex with the formula Co(C₅H₇O₂)₃.[1] It is a stable, diamagnetic solid, appearing as dark green to black crystals.[1][2][3] The central cobalt atom is in the +3 oxidation state and is octahedrally coordinated by three bidentate acetylacetonate ligands.[4] This structure makes the complex chiral.[1] It is soluble in many organic solvents such as chloroform, toluene (B28343), and acetone, but insoluble in water.[4][5][6]

The quantitative physicochemical properties of Cobalt(III) 2,4-pentanedionate are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₅H₂₁CoO₆ | [1][2][4][5][6][7][8][9] |

| Molecular Weight | 356.26 g/mol | [1][3][5][7][8][9] |

| Melting Point | 210-213 °C (decomposes) | [5] |

| Boiling Point | 150 °C at 1 mmHg | [5][6] |

| Density | 1.43 g/cm³ | [5][6] |

| Bulk Density | 830 kg/m ³ | [5] |

| Vapor Pressure | 0 Pa at 20 °C | [5][6] |

| Water Solubility | Insoluble | [5][6] |

| logP | 0.4 at 20 °C | [5] |

| CAS Number | 21679-46-9 | [5][7][8] |

Experimental Protocols

Detailed methodologies for the synthesis of Cobalt(III) 2,4-pentanedionate and a subsequent electrophilic substitution reaction are provided below.

This protocol is based on the oxidation of a cobalt(II) salt in the presence of acetylacetone (B45752).

Materials:

-

Cobalt(II) carbonate (CoCO₃) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

2,4-pentanedione (acetylacetone, C₅H₈O₂)

-

30% Hydrogen peroxide (H₂O₂)

-

Potassium hydrogen carbonate (KHCO₃) (if using CoCl₂·6H₂O)

-

Toluene

-

Petroleum ether (or ethanol (B145695) for recrystallization)

-

Deionized water

Procedure using Cobalt(II) Carbonate: [1][10]

-

In a flask placed in a water bath heated to 90°C, add 2.5 g of cobalt(II) carbonate and 10 mL of acetylacetone.[10]

-

While stirring the mixture, slowly add 30 mL of 30% hydrogen peroxide from a pressure-equalizing funnel.[10] The color of the mixture will turn dark green, and a precipitate will form.[10]

-

Continue heating and stirring for an additional 15 minutes after the hydrogen peroxide addition is complete.[10]

-

Remove the flask from the water bath and allow it to cool to room temperature.

-

Further cool the flask in an ice bath for 3-4 hours to maximize precipitation.[10]

-

Collect the dark green crystals by vacuum filtration using a Büchner funnel.[10]

-

Wash the crystals with cold deionized water and then with a small amount of cold ethanol.[10][11]

-

Purify the crude product by recrystallization from hot toluene, ethanol, or by extraction with toluene followed by precipitation with petroleum ether.[10][11]

Procedure using Cobalt(II) Chloride Hexahydrate: [11]

-

Dissolve 4.8 g (20 mmol) of cobalt(II) chloride hexahydrate in 90 mL of water.

-

Add 10 mL (~90 mmol) of 30% hydrogen peroxide to the solution.

-

In a separate 500 mL conical flask, place 20 g of potassium hydrogen carbonate. Pour the cobalt/peroxide solution in small portions onto the potassium hydrogen carbonate while swirling vigorously.

-

Let the resulting dark green solution stand for 5 minutes to allow for the decomposition of excess hydrogen peroxide.

-

Add 10 g (100 mmol) of acetylacetone and heat the solution to boiling with gentle stirring. The product will precipitate as small green crystals.[11]

-

After cooling for 15 minutes, collect the product by filtration, wash thoroughly with water, and finally with a small amount of ethanol.[11]

-

For purification, the product can be extracted with 50 mL of hot toluene. After filtering the hot extract, cool the filtrate and add approximately 150 mL of petroleum ether to precipitate the purified crystals.[11]

This protocol demonstrates the susceptibility of the acetylacetonate ligand in the complex to electrophilic aromatic substitution.[1]

Materials:

-

Tris(acetylacetonato)cobalt(III) [Co(acac)₃]

-

Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

Acetic anhydride

-

Sodium acetate (B1210297)

-

Water and Ice

-

Ethanol

Procedure: [12]

-

Prepare a nitrating mixture by mixing 5.37 g (0.023 mol) of finely ground copper(II) nitrate trihydrate with 100 mL of acetic anhydride.

-

Add 2.5 g (0.0070 mol) of Co(acac)₃ to the mixture and stir with cooling for approximately two hours.

-

In a separate beaker, prepare a solution by adding 300 mL of water, 300 g of ice, and 7.5 g (0.055 mol) of sodium acetate.

-

Add the reaction mixture to the water/ice/sodium acetate solution and stir for an additional two hours.

-

A dark-green precipitate of Tris(3-nitropentane-2,4-dionato)cobalt(III) will form.

-

Collect the precipitate by vacuum filtration and wash it with water and then with cold ethanol.[12]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the logical relationships of the compound's applications.

Caption: Synthesis workflow for Cobalt(III) 2,4-pentanedionate.

Caption: Application areas of Cobalt(III) 2,4-pentanedionate.

Applications in Research and Development

Cobalt(III) 2,4-pentanedionate is a versatile compound with numerous applications in chemistry and materials science.[4]

-

Catalysis: It serves as a catalyst in various organic reactions, including the oxidation of alcohols, the epoxidation of alkenes, and the polymerization of olefins.[4] Its solubility in organic solvents makes it suitable for producing homogeneous catalysts.[1]

-

Materials Science: The complex is used as a precursor for synthesizing cobalt oxide nanoparticles, which have potential applications in energy storage and biomedical imaging.[4] It is also used as a pigment in resins and glass.[5]

-

Organic Synthesis: In synthetic chemistry, Co(acac)₃ is a starting material for other cobalt-containing compounds.[4] Its ligands can undergo electrophilic substitution, as shown in the nitration protocol, allowing for the synthesis of derivatized complexes.[1][12] It is also used in kinetic studies of iron-sulfur proteins.[5]

While cobalt complexes are being actively investigated for their therapeutic potential as antibacterial, antiviral, and anticancer agents, specific applications of Cobalt(III) 2,4-pentanedionate in drug development signaling pathways are not yet well-established in the literature.[13][14] However, recent research has explored the reaction mechanisms of cobalt(III) complexes with nitriles, which are common in pharmaceuticals, potentially opening new avenues for drug development.[15] The unique properties of Co(acac)₃ make it a valuable tool for researchers across multiple scientific disciplines.[4]

References

- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]

- 2. Cobalt(III) 2,4-pentanedionate 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Cobaltic acetylacetonate | 21679-46-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. Cobalt(III) 2,4-pentanedionate | Fisher Scientific [fishersci.ca]

- 9. Cobalt(III) 2,4-pentanedionate | C15H21CoO6 | CID 5486787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. thiele.ruc.dk [thiele.ruc.dk]

- 12. Tris(3-nitropentane-2,4-dionato-κ2 O,O′)cobalt(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. New Study Unveils Cobalt(III) Reaction Mechanism with Nitriles, Opening Pathways for Drug DevelopmentUNIST News Center | UNIST News Center [news.unist.ac.kr]

A Technical Guide to the Solubility of Tris(acetylacetonato)cobalt(III) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(acetylacetonato)cobalt(III), commonly abbreviated as Co(acac)3, in various organic solvents. This information is critical for its application in catalysis, materials science, and drug development, where it is often used as a precursor or catalyst.[1][2][3] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Properties of Co(acac)3

Tris(acetylacetonato)cobalt(III) is a coordination complex with the chemical formula Co(C₅H₇O₂)₃.[1] It presents as a green, diamagnetic solid that is known for its general solubility in organic solvents and insolubility in water.[1][4][5] This solubility profile is a key attribute for its use in producing homogeneous catalysts through reduction.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Co(acac)3 in various organic solvents at standard temperature. It is important to note that solubility can be temperature-dependent.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 25 | 0.017 | 4.77 x 10⁻⁴ |

| Methanol | 25 | 0.05 | 1.40 x 10⁻³ |

| Toluene | 25 | 0.39 | 1.09 x 10⁻² |

| Benzene | 25 | 1.35 | 3.79 x 10⁻² |

Data sourced from ChemBK.[4] The molar mass of Co(acac)3 (356.26 g/mol ) was used for the calculation of molar solubility.

Qualitative solubility information indicates that Co(acac)3 is also soluble in other organic solvents, including:

Experimental Protocols for Solubility Determination

The solubility of a colored compound like Co(acac)3 in organic solvents can be determined quantitatively using several established methods. The choice of method may depend on the equipment available, the desired accuracy, and the nature of the solvent. Two common and reliable methods are the gravimetric method and the UV-Visible spectrophotometry method.

Gravimetric Method

This classic method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.[6][7][8]

Materials:

-

Tris(acetylacetonato)cobalt(III)

-

Selected organic solvent

-

Conical flasks or vials with secure caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Co(acac)3 to a known volume of the organic solvent in a conical flask. An excess is ensured when a visible amount of undissolved solid remains.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically, cease stirring to allow the solid to settle and observe if undissolved solid is still present.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed glass vial. This step is crucial to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the Co(acac)3. The oven temperature should be well below the melting point of Co(acac)3 (210-213 °C).[4][5][9] A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent is completely evaporated, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dried Co(acac)3 residue on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty vial from the final mass to determine the mass of the dissolved Co(acac)3.

-

Solubility is then expressed as grams of solute per 100 mL or 100 g of solvent, or in moles per liter.

-

UV-Visible Spectrophotometry Method

This method is well-suited for colored compounds like Co(acac)3 and relies on the relationship between absorbance and concentration (Beer-Lambert Law).[10][11][12]

Materials:

-

Tris(acetylacetonato)cobalt(III)

-

Selected organic solvent

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Cuvettes (quartz or glass, depending on the solvent and wavelength range)

-

Materials for preparing a saturated solution as described in the gravimetric method.

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of Co(acac)3 of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Co(acac)3 in that solvent. The λmax can be determined by scanning the UV-Vis spectrum of a dilute solution.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of Co(acac)3 in the same solvent and at the desired temperature, as described in the gravimetric method (steps 1.1 and 1.2).

-

After filtration, carefully dilute a known volume of the saturated filtrate with the pure solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted saturated solution and the equation of the calibration curve to determine the concentration of Co(acac)3 in the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of Co(acac)3 in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of Co(acac)3.

Caption: Workflow for determining the solubility of Co(acac)3.

Caption: Decision tree for selecting a solubility determination method.

References

- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. chembk.com [chembk.com]

- 5. Cobaltic acetylacetonate | 21679-46-9 [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. cdn.usbio.net [cdn.usbio.net]

- 10. Dissolution and spectrophotometric determination of astaxanthin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docsity.com [docsity.com]

An In-depth Technical Guide on the Diamagnetic Nature of Cobalt(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diamagnetic properties of Cobalt(III) acetylacetonate (B107027), Co(acac)₃, a coordination complex of significant interest in various chemical and pharmaceutical applications. We will delve into the theoretical underpinnings of its diamagnetism, present detailed experimental protocols for its characterization, and offer quantitative data to support the discussion.

Introduction: The Unpaired Electron and Magnetism

The magnetic properties of a substance are fundamentally linked to the presence or absence of unpaired electrons in its atomic or molecular orbitals. Materials with unpaired electrons are attracted to a magnetic field and are termed paramagnetic . Conversely, substances in which all electrons are paired are weakly repelled by a magnetic field and are classified as diamagnetic .[1]

Cobalt(III) acetylacetonate is a classic example of a diamagnetic coordination complex. This property arises from the specific electronic configuration of the central cobalt ion within the molecular structure.

Theoretical Framework: Crystal Field Theory and Electronic Configuration

The diamagnetism of Co(acac)₃ can be effectively explained by Crystal Field Theory (CFT) . This model describes the interaction between the central metal ion and the surrounding ligands as a purely electrostatic effect, leading to a splitting of the metal's d-orbitals into different energy levels.

In an octahedral complex such as Co(acac)₃, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dz², dx²-y²). The energy difference between these sets is denoted as the crystal field splitting energy (Δo) .

The central cobalt ion in Co(acac)₃ is in the +3 oxidation state (Co³⁺), which has an electronic configuration of [Ar] 3d⁶. The acetylacetonate (acac⁻) ligand is considered a strong-field ligand , meaning it causes a large Δo.

When Δo is greater than the spin pairing energy (P) , the energy required to pair two electrons in the same orbital, it is energetically more favorable for the d-electrons to first fill the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals. This results in a low-spin configuration.

For the d⁶ configuration of Co³⁺ in a strong octahedral field, all six d-electrons will occupy the t₂g orbitals, with each orbital containing a pair of electrons (t₂g⁶ eg⁰). As there are no unpaired electrons, the complex is diamagnetic.

dot

Caption: Crystal field splitting diagram for low-spin octahedral Co(III).

Quantitative Data

The following tables summarize key quantitative data related to the diamagnetic nature of this compound.

Table 1: Magnetic Properties of Co(acac)₃

| Property | Theoretical Value | Experimental Observation | Reference |

| Number of Unpaired Electrons | 0 | 0 | [2] |

| Molar Magnetic Susceptibility (χₘ) | -1.99 x 10⁻⁴ cm³ mol⁻¹ (calculated) | Diamagnetic (negative value) | [3][4] |

| Magnetic Moment (μ_eff) | 0 B.M. | 0 B.M. | [1] |

Note: The theoretical molar magnetic susceptibility is calculated using Pascal's constants for Co³⁺ (-12.8 x 10⁻⁶ cm³/mol) and three acetylacetonate ligands (3 x -62.5 x 10⁻⁶ cm³/mol).[3][4]

Table 2: Spectroscopic and Structural Data for Co(acac)₃

| Property | Value | Method | Reference |

| d-d transition (¹A₁g → ¹T₁g) λ_max | ~595 nm | UV-Vis Spectroscopy | |

| Crystal Field Splitting Energy (Δo) | ~20,168 cm⁻¹ (~2.5 eV) | UV-Vis Spectroscopy | |

| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction | [4] |

| Space Group | P2₁/c | Single-Crystal X-ray Diffraction | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Co(acac)₃ are provided below.

Synthesis of this compound

This procedure outlines the synthesis of Co(acac)₃ from cobalt(II) carbonate.

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Acetylacetone (B45752) (2,4-pentanedione, Hacac)

-

10% Hydrogen peroxide (H₂O₂) solution

-

Petroleum ether

Procedure:

-

In a fume hood, combine 2.5 g of cobalt(II) carbonate with 20 mL of acetylacetone in a conical flask.

-

Heat the mixture to 90°C with continuous stirring.

-

Slowly add 30 mL of 10% hydrogen peroxide solution dropwise to the heated mixture. Cover the flask with a watch glass between additions. The addition should take approximately 30 minutes.

-

Continue heating for an additional 15 minutes after the peroxide addition is complete.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the dark green precipitate by Büchner filtration and wash with cold water.

-

Dry the product in an oven at 100°C.

-

For further purification, the crude product can be recrystallized from hot petroleum ether.

dot

Caption: Workflow for the synthesis of this compound.

Magnetic Susceptibility Measurement (Gouy Method)

The Gouy method is a classical technique for determining the magnetic susceptibility of a solid sample.

Apparatus:

-

Gouy balance (analytical balance with a provision to suspend the sample between the poles of a magnet)

-

Electromagnet with a power supply

-

Gouy tube (a long, cylindrical tube of uniform cross-section)

-

Calibrant with known magnetic susceptibility (e.g., Hg[Co(SCN)₄])

Procedure:

-

Calibration:

-

Measure the mass of the empty Gouy tube with the magnet off (m_empty,off) and with the magnet on (m_empty,on).

-

Fill the Gouy tube to a specific height with the calibrant.

-

Measure the mass of the filled tube with the magnet off (m_cal,off) and with the magnet on (m_cal,on).

-

Calculate the change in mass for the empty tube (Δm_empty = m_empty,on - m_empty,off) and the calibrant (Δm_cal = m_cal,on - m_cal,off).

-

Use the known susceptibility of the calibrant and the measured mass changes to determine the balance constant.

-

-

Sample Measurement:

-

Empty and clean the Gouy tube.

-

Fill the tube with the synthesized Co(acac)₃ powder to the same height as the calibrant.

-

Measure the mass of the sample-filled tube with the magnet off (m_sample,off) and with the magnet on (m_sample,on).

-

Calculate the change in mass for the sample (Δm_sample = m_sample,on - m_sample,off).

-

-

Calculation:

-

The mass susceptibility (χ_g) of the sample is calculated using the formula: χ_g = (χ_g,cal * (Δm_sample - Δm_empty)) / (Δm_cal - Δm_empty)

-

The molar susceptibility (χ_m) is then calculated by multiplying the mass susceptibility by the molar mass of Co(acac)₃.

-

For a diamagnetic substance like Co(acac)₃, the change in mass (Δm_sample) will be negative, indicating repulsion from the magnetic field.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a straightforward method to confirm the diamagnetism of Co(acac)₃. Diamagnetic complexes typically exhibit sharp NMR signals, whereas paramagnetic complexes show broad and often shifted resonances.

Procedure:

-

Dissolve a small amount of the synthesized Co(acac)₃ in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Observe the sharpness and chemical shifts of the peaks. For Co(acac)₃, sharp signals are expected for the methine proton (-CH-) and the methyl protons (-CH₃) of the acetylacetonate ligand.[5]

Single-Crystal X-ray Diffraction

This technique is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice of Co(acac)₃, confirming its octahedral geometry.

Procedure:

-

Crystal Growth: Grow single crystals of Co(acac)₃ suitable for X-ray diffraction, typically by slow evaporation of a saturated solution (e.g., in toluene (B28343) or a similar solvent).

-

Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain the best fit with the experimental data.[4]

Conclusion

The diamagnetic nature of this compound is a direct consequence of its electronic structure, as elegantly explained by Crystal Field Theory. The strong field provided by the acetylacetonate ligands forces the d⁶ electrons of the Co³⁺ ion into a low-spin configuration, resulting in no unpaired electrons and hence, diamagnetism. This property can be reliably confirmed through experimental techniques such as magnetic susceptibility measurements and NMR spectroscopy, while the octahedral coordination geometry can be definitively established by single-crystal X-ray diffraction. A thorough understanding of these principles and experimental methodologies is crucial for researchers and professionals working with this versatile coordination complex.

References

Electron configuration of the cobalt atom in Co(acac)3

An In-depth Technical Guide on the Electron Configuration of the Cobalt Atom in Tris(acetylacetonato)cobalt(III)

This guide provides a comprehensive analysis of the electron configuration of the cobalt atom in tris(acetylacetonato)cobalt(III), Co(acac)3, tailored for researchers, scientists, and drug development professionals. The content delves into the determination of cobalt's oxidation state, the application of ligand field theory, and the experimental evidence that substantiates the electronic structure of this coordination complex.

Determination of the Oxidation State of Cobalt

Tris(acetylacetonato)cobalt(III) is a coordination complex with the chemical formula Co(C₅H₇O₂)₃, often abbreviated as Co(acac)₃. The acetylacetonate (B107027) (acac) ligand is the conjugate base of acetylacetone (B45752) and carries a single negative charge. Given that there are three acac ligands, the total negative charge from the ligands is -3. Since the overall complex is neutral, the cobalt atom must possess an oxidation state of +3 to balance the charge.[1][2]

A neutral cobalt atom has an electron configuration of [Ar] 3d⁷ 4s².[3][4] To form the cobalt(III) ion (Co³⁺), the atom loses three electrons. The electrons are first removed from the outermost shell, the 4s orbital, followed by the 3d orbital. Therefore, the electron configuration of the free Co³⁺ ion is [Ar] 3d⁶.[5][6]

Ligand Field Theory and Electron Configuration

In the Co(acac)₃ complex, the central Co³⁺ ion is coordinated to three bidentate acetylacetonate ligands, resulting in an octahedral geometry.[1][7] According to ligand field theory, in an octahedral environment, the five degenerate d-orbitals of the transition metal ion split into two distinct energy levels: a lower-energy set of three orbitals (t₂g) and a higher-energy set of two orbitals (e_g).

For a d⁶ ion like Co³⁺, the six d-electrons can be arranged in two possible ways, depending on the magnitude of the crystal field splitting energy (Δo) and the spin-pairing energy (P).

-

High-spin configuration: If Δo < P, the electrons will occupy the higher-energy e_g orbitals before pairing up in the lower-energy t₂g orbitals. This results in an electron configuration of t₂g⁴e_g², with four unpaired electrons, leading to paramagnetic behavior.[8][9]

-

Low-spin configuration: If Δo > P, it is more energetically favorable for the electrons to pair up in the lower-energy t₂g orbitals. This results in an electron configuration of t₂g⁶e_g⁰, with no unpaired electrons, leading to diamagnetic behavior.[8][9]

Experimental Evidence

Experimental data is crucial for determining the actual electron configuration of Co(acac)₃. The primary techniques used are magnetic susceptibility measurements and Nuclear Magnetic Resonance (NMR) spectroscopy.

Magnetic Susceptibility: Magnetic susceptibility measurements directly probe the magnetic properties of a substance. Paramagnetic materials are attracted to a magnetic field, while diamagnetic materials are weakly repelled. Numerous studies have confirmed that Co(acac)₃ is diamagnetic.[2][7] This lack of paramagnetism indicates the absence of unpaired electrons, which strongly supports a low-spin d⁶ configuration.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Paramagnetic compounds typically exhibit broad peaks in their NMR spectra due to rapid nuclear relaxation caused by the unpaired electrons. In contrast, diamagnetic compounds show sharp, well-resolved NMR signals. The ¹H-NMR spectrum of Co(acac)₃ displays sharp resonances, which is characteristic of a diamagnetic complex.[8][9] This further corroborates the low-spin electron configuration.

The following table summarizes the key quantitative data supporting the electron configuration of cobalt in Co(acac)₃.

| Property | Experimental Observation | Implication for Electron Configuration |

| Magnetic Behavior | Diamagnetic | No unpaired electrons |

| ¹H-NMR Spectrum | Sharp resonances | Diamagnetic nature |

| Electron Spin | Low-spin | t₂g⁶e_g⁰ |

Experimental Protocols

Synthesis of Tris(acetylacetonato)cobalt(III)

A common method for the synthesis of Co(acac)₃ involves the oxidation of a cobalt(II) salt in the presence of acetylacetone.

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Acetylacetone (Hacac)

-

10% Hydrogen peroxide (H₂O₂) solution

Procedure:

-

In a flask, a mixture of cobalt(II) carbonate and acetylacetone is heated with stirring.[10]

-

A 10% solution of hydrogen peroxide is added dropwise to the heated mixture. The H₂O₂ acts as an oxidizing agent, converting Co(II) to Co(III).[2][10]

-

The reaction mixture is then cooled, and the resulting dark green precipitate of Co(acac)₃ is collected by filtration.[8]

-

The crude product can be purified by recrystallization from a suitable solvent like hot petroleum ether to yield green needles.[8]

Magnetic Susceptibility Measurement (Evans Method)

The Evans method is a widely used NMR-based technique to determine the magnetic susceptibility of a compound in solution.

Procedure:

-

Two NMR tubes are prepared. One contains a solution of the paramagnetic sample (in this case, a reference paramagnetic compound would be used to illustrate the technique, as Co(acac)₃ is diamagnetic) in a suitable solvent. The second tube is a reference tube containing only the solvent.

-

A small amount of an inert reference compound (e.g., tetramethylsilane, TMS) is added to both tubes.

-

The ¹H-NMR spectra of both samples are recorded.

-

The chemical shift difference (Δδ) of the reference signal in the two spectra is measured.

-

The mass magnetic susceptibility (χ_g) and the effective magnetic moment (μ_eff) can be calculated from Δδ, the concentration of the sample, and the temperature. For Co(acac)₃, this measurement would yield a magnetic moment close to zero, confirming its diamagnetism.

Visualization of the Electron Configuration Determination

The logical flow for determining the electron configuration of the cobalt atom in Co(acac)₃ can be visualized as follows:

Caption: Logical workflow for determining the electron configuration of Co³⁺ in Co(acac)₃.

Conclusion

The electron configuration of the cobalt atom in tris(acetylacetonato)cobalt(III) is determined to be a low-spin d⁶ configuration. This is established through the identification of cobalt's +3 oxidation state, leading to a d⁶ electron count for the Co³⁺ ion. In the octahedral ligand field created by the three acetylacetonate ligands, the d-orbitals split into t₂g and e_g sets. Overwhelming experimental evidence from magnetic susceptibility measurements and NMR spectroscopy confirms that Co(acac)₃ is diamagnetic, which is only consistent with a low-spin arrangement where all six d-electrons occupy the lower-energy t₂g orbitals, resulting in a final electron configuration of t₂g⁶e_g⁰.

References

- 1. nbinno.com [nbinno.com]

- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. Cobalt Electron Configuration: Distribution of Electrons in Shell [enthu.com]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]

- 8. magritek.com [magritek.com]

- 9. azom.com [azom.com]

- 10. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols: Cobalt(III) Acetylacetonate in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Cobalt(III) acetylacetonate (B107027) [Co(acac)₃] is a versatile and efficient catalyst precursor for a variety of organic transformations. Its stability, solubility in organic solvents, and ease of handling make it an attractive option for catalytic applications in academic and industrial research. This document provides detailed application notes and experimental protocols for the use of Co(acac)₃ in key catalytic reactions.

Oxidation Reactions: Selective Oxidation of Lignin (B12514952) Model Compounds

Application Note:

Cobalt(III) acetylacetonate, in combination with N-hydroxyphthalimide (NHPI), serves as a highly effective catalytic system for the selective oxidation of the benzylic hydroxyl groups in β-O-4 lignin model compounds.[1][2][3] This transformation is crucial for lignin valorization, as the resulting ketones are more susceptible to subsequent cleavage, facilitating the production of valuable aromatic chemicals from biomass. The reaction proceeds under mild conditions with good to excellent yields, demonstrating high selectivity for the secondary alcohol oxidation over primary alcohols.[1]

Quantitative Data:

| Substrate (Lignin Model Compound) | Catalyst System | Temperature (°C) | Time (h) | Yield of Ketone (%) | Reference |

| 2-(2-methoxyphenoxy)-1-phenylethan-1-ol | 1 mol% Co(acac)₃, 10 mol% NHPI | 80 | 16 | 95 | [1] |

| 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propan-1-ol | 1 mol% Co(acac)₃, 10 mol% NHPI | 80 | 16 | 89 | [1] |

| 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1-ol | 1 mol% Co(acac)₃, 10 mol% NHPI | 80 | 16 | 85 | [1] |

Experimental Protocol: General Procedure for the Catalytic Oxidation of β-O-4 Lignin Model Compounds [1]

-

To a 25 mL glass autoclave equipped with a magnetic stirring bar, add the lignin model compound (1.00 mmol, 1 equiv), this compound (3.6 mg, 0.01 mmol, 1 mol %), and N-hydroxyphthalimide (16.4 mg, 0.10 mmol, 10 mol %).

-

Add 1,4-dioxane (B91453) (4 mL) to the autoclave.

-

Seal the autoclave and charge it with 5 bar of oxygen (O₂).

-

Place the autoclave in a preheated oil bath at 80 °C and stir the reaction mixture for 16 hours.

-

After 16 hours, remove the autoclave from the oil bath and allow it to cool to room temperature.

-

Carefully release the pressure and open the autoclave.

-

Add a 1 M HCl solution (20 mL) to the reaction mixture.

-

Extract the mixture with dichloromethane (B109758) (DCM) (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ketone.

Catalytic Workflow:

Caption: Experimental workflow for the Co(acac)₃-catalyzed oxidation of lignin model compounds.

Polymerization Reactions: RAFT Polymerization of Acrylonitrile (B1666552)

Application Note:

This compound can act as a thermal initiator for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[4][5] This method allows for the controlled polymerization of monomers like acrylonitrile, leading to polymers with a narrow molar mass distribution (low dispersity).[4][5] The polymerization is mediated by a RAFT agent, such as 2-cyanoprop-2-yl dithionaphthalenoate (CPDN), which enables the "living"/controlled characteristics of the polymerization.[4]

Quantitative Data:

| Monomer | Initiator | RAFT Agent | Temperature (°C) | Molar Mass Distribution (Mw/Mn) | Reference |

| Acrylonitrile | Co(acac)₃ | CPDN | 90 | As low as 1.25 | [4] |

Experimental Protocol: General Procedure for RAFT Polymerization of Acrylonitrile

This protocol is a general representation based on the available literature. Specific concentrations and reaction times may need to be optimized.

-

In a Schlenk tube, dissolve the RAFT agent (e.g., CPDN) and this compound in a suitable solvent (e.g., DMF).

-

Add the monomer (acrylonitrile) to the solution. The molar ratio of monomer:initiator:RAFT agent should be carefully calculated based on the desired molecular weight of the polymer.

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon).

-

Place the sealed Schlenk tube in a preheated oil bath at 90 °C and stir for the desired reaction time.

-

To monitor the reaction, samples can be withdrawn at different time intervals to determine monomer conversion (by gravimetry or ¹H NMR) and polymer molecular weight and dispersity (by size exclusion chromatography).

-

After the desired time, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Filter the polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Proposed Catalytic Cycle:

Caption: Proposed mechanism for Co(acac)₃-initiated RAFT polymerization.

O-Silylation Reactions

Application Note:

This compound is an effective catalyst for the O-silylation of alcohols and phenols with silanes.[1][2][4] This reaction is a fundamental method for protecting hydroxyl groups in organic synthesis. The catalysis is typically performed at elevated temperatures, as no significant reaction is observed at room temperature.[1][2][4] The reaction rate is influenced by the nature of both the alcohol and the silane (B1218182), with electron-withdrawing groups on the silane and less sterically hindered alcohols generally leading to faster reactions.[4]

Quantitative Data:

Experimental Protocol: General Procedure for O-Silylation of Alcohols [4]

-

In a round-bottomed flask equipped with a condenser and a magnetic stirrer, add this compound (e.g., 0.1 mmol).

-

Add the alcohol (e.g., 6.0 mmol) and the silane (e.g., 6.0 mmol) to the flask, followed by a solvent such as toluene.

-

Heat the reaction mixture to 90 °C with stirring.

-

The progress of the reaction can be monitored by measuring the evolution of hydrogen gas using a gas burette or by analytical techniques such as TLC or GC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure and purifying the residue by distillation or column chromatography.

Proposed Reaction Pathway:

Caption: Proposed mechanism for the Co(acac)₃-catalyzed O-silylation of alcohols.

Cross-Coupling Reactions

Application Note:

This compound can be used as a pre-catalyst in cross-coupling reactions, such as the Kumada coupling, for the formation of C-C bonds. These reactions typically involve the coupling of a Grignard reagent with an organic halide. While more commonly employed catalysts for these transformations are based on palladium and nickel, cobalt catalysis offers a more cost-effective and sustainable alternative.

Quantitative Data:

Specific yield data for a broad range of substrates using Co(acac)₃ as the primary catalyst is not extensively detailed in the provided search results. However, cobalt-catalyzed Kumada couplings are known to provide good to excellent yields for the arylation of alkyl halides.

Experimental Protocol: General Procedure for Cobalt-Catalyzed Kumada Coupling

This is a generalized protocol; specific conditions may vary depending on the substrates and ligands used.

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound and any co-catalyst or ligand if required.

-

Add a dry, ethereal solvent such as THF or diethyl ether.

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Slowly add the Grignard reagent to the stirred solution.

-

Add the organic halide dropwise to the reaction mixture.

-

Allow the reaction to stir at the specified temperature for the required time, monitoring its progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or distillation.

Generalized Catalytic Cycle:

Caption: Generalized catalytic cycle for a cobalt-catalyzed cross-coupling reaction.

References

- 1. journals.najah.edu [journals.najah.edu]

- 2. staff-old.najah.edu [staff-old.najah.edu]

- 3. Mechanistic insights into cobalt(ii/iii)-catalyzed C–H oxidation: a combined theoretical and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. staff.najah.edu [staff.najah.edu]

- 5. This compound initiated RAFT polymerization of acrylonitrile and its application in removal of methyl orange after electrospinning - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Use of Co(acac)3 as a Catalyst for Alcohol Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. Traditional methods often rely on stoichiometric, and frequently toxic, heavy metal oxidants, generating significant waste. The development of catalytic, environmentally benign alternatives is therefore of paramount importance. Cobalt(III) acetylacetonate, Co(acac)3, particularly in combination with N-hydroxyphthalimide (NHPI), has emerged as an effective and practical catalyst system for the aerobic oxidation of a wide range of alcohols. This system utilizes molecular oxygen from the air as the terminal oxidant, with water as the only theoretical byproduct, aligning with the principles of green chemistry.

These application notes provide a comprehensive overview of the Co(acac)3/NHPI catalytic system, including its application to various alcohol substrates, detailed experimental protocols, and an elucidation of the reaction mechanism.

Catalytic Performance of Co(acac)3/NHPI in Aerobic Alcohol Oxidation

The Co(acac)3/NHPI system demonstrates broad applicability in the oxidation of primary and secondary alcohols, including benzylic, allylic, and aliphatic substrates. The following table summarizes the catalytic performance across a range of alcohols, providing a comparative overview of reaction conditions and yields.

| Entry | Substrate (Alcohol) | Catalyst System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Citation |

| 1 | Benzyl alcohol | 1 mol% Co(OAc)₂·4H₂O, 20 mol% NHPI | Butyl Acetate (B1210297) | 90 | 12 | Benzaldehyde | >95 | [1][2][3] |

| 2 | 4-Methoxybenzyl alcohol | 1 mol% Co(OAc)₂·4H₂O, 20 mol% NHPI | Butyl Acetate | 90 | 12 | 4-Methoxybenzaldehyde | >95 | [2][3] |

| 3 | 4-Nitrobenzyl alcohol | 1 mol% Co(OAc)₂·4H₂O, 20 mol% NHPI | Butyl Acetate | 90 | 12 | 4-Nitrobenzaldehyde | 85 | [2][3] |

| 4 | 1-Phenylethanol | 1 mol% Co(OAc)₂·4H₂O, 20 mol% NHPI | Butyl Acetate | 90 | 12 | Acetophenone | 90 | [2][3] |

| 5 | Cinnamyl alcohol | 5 mol% Co(acac)₃, 20 mol% NHPI | Ethyl Acetate | 60 | 6 | Cinnamaldehyde | 88 | [4] |

| 6 | Geraniol | 5 mol% Co(acac)₃, 20 mol% NHPI | Ethyl Acetate | 60 | 6 | Geranial | 75 | [4] |

| 7 | Cyclohexanol | 5 mol% Co(acac)₃, 20 mol% NHPI | Ethyl Acetate | 60 | 6 | Cyclohexanone | 82 | [4] |

| 8 | 2-Octanol | 5 mol% Co(acac)₃, 20 mol% NHPI | Ethyl Acetate | 60 | 6 | 2-Octanone | 85 | [4] |

| 9 | 1-Octanol | 5 mol% Co(acac)₃, 20 mol% NHPI | Ethyl Acetate | 60 | 6 | Octanal | 78 | [4] |

| 10 | 1-Decanol | 5 mol% Co(acac)₃, 20 mol% NHPI | Ethyl Acetate | 60 | 6 | Decanal | 76 | [4] |

Experimental Protocols

General Protocol for the Aerobic Oxidation of Alcohols using Co(acac)3/NHPI

This protocol provides a general procedure for the oxidation of a benzylic alcohol as a representative example. The reaction can be adapted for other substrates with minor modifications to the reaction time and temperature.

Materials:

-

Co(acac)3 (this compound)

-

NHPI (N-hydroxyphthalimide)

-

Alcohol substrate (e.g., Benzyl alcohol)

-

Solvent (e.g., Ethyl acetate or Butyl acetate, reagent grade)

-

Oxygen source (balloon or air)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the alcohol substrate (e.g., 1.0 mmol), Co(acac)3 (0.05 mmol, 5 mol%), and NHPI (0.20 mmol, 20 mol%).

-

Solvent Addition: Add the solvent (e.g., ethyl acetate, 2 mL).

-

Atmosphere: Attach an oxygen-filled balloon to the top of the condenser. Alternatively, the reaction can be performed open to the air, although reaction times may be longer.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can be directly purified by column chromatography on silica (B1680970) gel.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired carbonyl compound.

-

Characterization: Confirm the identity and purity of the product by standard analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Co(acac)3/NHPI-catalyzed aerobic oxidation of alcohols.

Caption: Experimental workflow for alcohol oxidation.

Proposed Catalytic Cycle

The mechanism of the Co(acac)3/NHPI-catalyzed aerobic oxidation of alcohols is believed to proceed through a radical pathway. The following diagram illustrates the proposed catalytic cycle.

Caption: Proposed catalytic cycle.

Concluding Remarks

The Co(acac)3/NHPI catalytic system offers a highly efficient, selective, and environmentally conscious method for the oxidation of alcohols. Its broad substrate scope and mild reaction conditions make it a valuable tool for organic synthesis in both academic and industrial settings. The provided protocols and mechanistic insights are intended to facilitate the adoption and further development of this powerful catalytic system.

References

- 1. Development and Comparison of the Substrate Scope of Pd-Catalysts for the Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Co/NHPI-mediated aerobic oxygenation of benzylic C–H bonds in pharmaceutically relevant molecules - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cobalt(III) Acetylacetonate in Alkene Epoxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides are valuable intermediates in organic synthesis, serving as precursors to a wide range of functional groups and chiral molecules. The selective oxidation of alkenes to epoxides is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and other complex organic molecules. While various methods exist for alkene epoxidation, the use of transition metal catalysts offers significant advantages in terms of efficiency and selectivity. Cobalt complexes, in particular, have emerged as versatile catalysts for this transformation.

This document provides detailed application notes and protocols for the use of cobalt(III) acetylacetonate (B107027) [Co(acac)₃] as a catalyst in the epoxidation of alkenes. Cobalt(III) acetylacetonate is an air-stable, readily available, and soluble coordination complex, making it a convenient catalyst for homogeneous catalysis.

Catalytic Activity and Mechanism